2-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl-propan-2-ylamino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl-propan-2-ylamino]ethanol is a complex organic compound that features an imidazole ring, a sulfonyl group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl-propan-2-ylamino]ethanol typically involves multiple steps, starting with the formation of the imidazole ring. Recent advances in the synthesis of imidazoles highlight the importance of regiocontrolled synthesis, which ensures the correct substitution pattern around the ring
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl-propan-2-ylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups in place of the sulfonyl group.
Scientific Research Applications
2-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl-propan-2-ylamino]ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl-propan-2-ylamino]ethanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites, while the sulfonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives and sulfonyl-containing molecules. Examples include:
Benzimidazole: A compound with a benzene ring fused to an imidazole ring.
Sulfonylureas: Compounds containing a sulfonyl group attached to a urea moiety.
Uniqueness
What sets 2-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl-propan-2-ylamino]ethanol apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl-propan-2-ylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3S/c1-11(2)9-17-13(8-15-14(17)21(5,19)20)10-16(6-7-18)12(3)4/h8,11-12,18H,6-7,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKREERXBKOVLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN=C1S(=O)(=O)C)CN(CCO)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.